

C.I. 12085: A Technical Examination of Photostability and Lightfastness

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pigment red 4*

Cat. No.: *B1669069*

[Get Quote](#)

Introduction

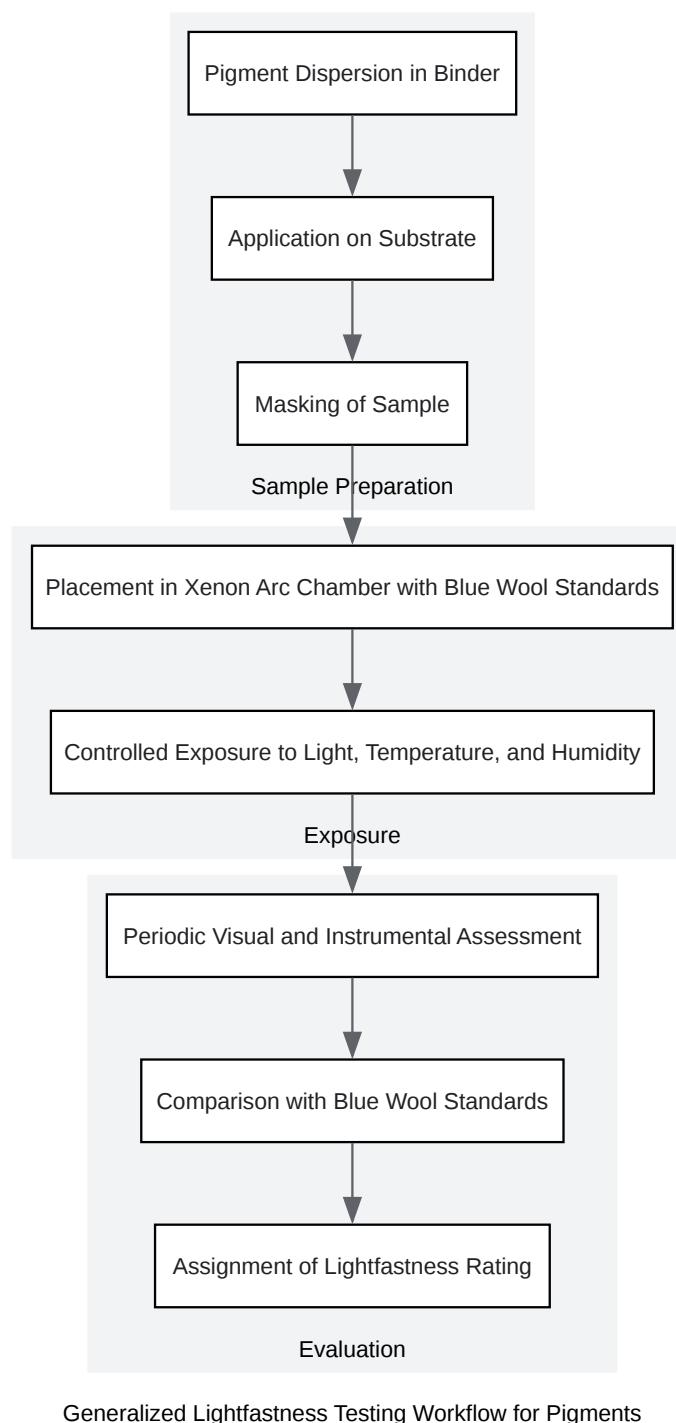
C.I. **Pigment Red 4**, also identified by the Colour Index number 12085 and CAS number 2814-77-9, is a monoazo pigment characterized by its bright, yellowish-red shade.^[1] Chemically known as 1-[(2-Chloro-4-nitrophenyl)azo]-2-naphthol, this organic colorant sees wide application in printing inks, paints, coatings, plastics, and cosmetics.^{[1][2][3][4]} Its utility in these applications is critically dependent on its photostability and lightfastness, which determine the durability and longevity of its color in the presence of light. This technical guide provides an in-depth analysis of the available data on the photostability and lightfastness properties of C.I. 12085, including established ratings, factors influencing its stability, and the general mechanisms of its degradation.

Quantitative Lightfastness and Physicochemical Properties

The lightfastness of C.I. 12085 is most commonly reported using the Blue Wool Scale, an eight-step scale where a rating of 8 signifies the highest lightfastness. Multiple sources indicate that C.I. 12085 has a lightfastness rating of Grade 6.^{[1][2]} However, it is also noted that the pigment has a tendency to darken upon exposure to light.^{[2][5]} Furthermore, its lightfastness can be considerably reduced when mixed with titanium dioxide (TiO₂), a common practice for creating pastel shades.^[5]

Property	Value	Source(s)
C.I. Name	Pigment Red 4	[1]
C.I. Number	12085	[1] [6]
CAS Number	2814-77-9	[1] [4]
Chemical Class	Monoazo	[3] [7]
Lightfastness (Blue Wool Scale)	6	[1] [2]
Heat Resistance	140 °C	[1]
Water Resistance	5 (Excellent)	[1]
Oil Resistance	2-3 (Poor to Fair)	[1]
Acid Resistance	4-5 (Good to Excellent)	[1]
Alkali Resistance	4-5 (Good to Excellent)	[1]

Experimental Protocols for Lightfastness Testing


While specific experimental details for the lightfastness testing of C.I. 12085 are not readily available in the public domain, a standardized approach for pigments is outlined in ISO 105-B02.[\[8\]](#)[\[9\]](#)[\[10\]](#) This standard utilizes a Xenon arc lamp to simulate natural daylight.[\[9\]](#)[\[11\]](#)

A generalized experimental protocol for determining the lightfastness of a pigment like C.I. 12085 according to ISO 105-B02 would involve the following steps:

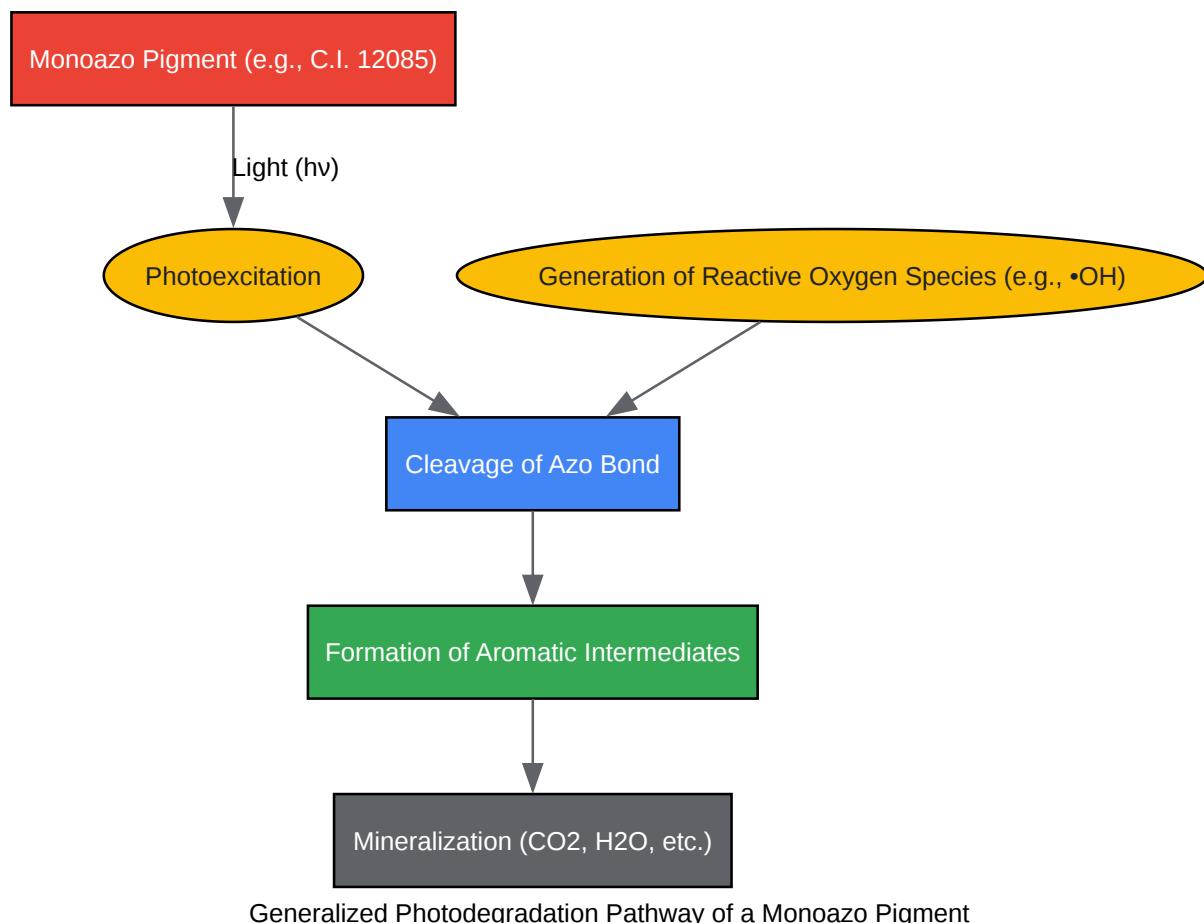
- **Sample Preparation:** The pigment is dispersed in a suitable binder or substrate (e.g., paint, ink, or plastic). The prepared sample is then applied to a standardized panel or card. A portion of the sample is masked to serve as an unexposed reference.
- **Exposure:** The prepared sample, along with a set of Blue Wool standards (references 1-8), is placed in a Xenon arc test chamber.[\[8\]](#)[\[11\]](#) The chamber is set to controlled conditions of irradiance, temperature, and humidity. For example, a common irradiance setpoint is 42 W/m² in the 300-400 nm range.[\[9\]](#)

- Evaluation: The samples are periodically inspected for color change. The lightfastness rating is determined by comparing the fading of the test sample to the fading of the Blue Wool standards.[\[10\]](#) The rating corresponds to the Blue Wool standard that exhibits a similar degree of color change. The color change can be assessed visually or instrumentally using a spectrophotometer to calculate the color difference (ΔE).

Below is a Graphviz diagram illustrating a generalized workflow for lightfastness testing.

[Click to download full resolution via product page](#)

Caption: A diagram showing the general steps involved in testing the lightfastness of pigments.


Photodegradation Pathway

The photodegradation of azo dyes, including monoazo pigments like C.I. 12085, is a complex process initiated by the absorption of light energy. While a specific degradation pathway for C.I. 12085 is not detailed in the available literature, a general mechanism for the photocatalytic degradation of monoazo pigments can be described. This process often involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals ($\bullet\text{OH}$), which can attack the chromophoric azo bond ($-\text{N}=\text{N}-$).

The degradation can be accelerated in the presence of a photocatalyst like titanium dioxide (TiO_2). The proposed general mechanism is as follows:

- Photoexcitation: The pigment molecule absorbs photons, leading to an excited electronic state.
- Generation of Reactive Species: In the presence of a semiconductor photocatalyst like TiO_2 , UV irradiation can generate electron-hole pairs. These can react with water and oxygen to produce highly reactive species like hydroxyl radicals ($\bullet\text{OH}$) and superoxide radicals ($\bullet\text{O}_2^-$).
- Attack on the Chromophore: The reactive species, particularly the hydroxyl radical, attack the azo bond, leading to its cleavage. This is the primary step in the decolorization of the pigment.
- Formation of Intermediates: The cleavage of the azo bond results in the formation of aromatic amines and other intermediate compounds.
- Mineralization: Further oxidation of these intermediates can lead to their complete degradation into simpler inorganic molecules such as CO_2 , H_2O , and mineral acids.

A simplified, generalized degradation pathway is illustrated in the following diagram:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pigment Red 4 for Industry – Reliable Supplier | Fineland Chem [finelandchem.com]
- 2. Pigment Red 4 - SY Chemical Co., Ltd. [sypigment.com]
- 3. specialchem.com [specialchem.com]
- 4. medkoo.com [medkoo.com]
- 5. ulprospector.com [ulprospector.com]

- 6. cosmileeurope.eu [cosmileeurope.eu]
- 7. ewg.org [ewg.org]
- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 9. ISO 105-B02 | Q-Lab [q-lab.com]
- 10. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 11. fyitester.com [fyitester.com]
- To cite this document: BenchChem. [C.I. 12085: A Technical Examination of Photostability and Lightfastness]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1669069#photostability-and-lightfastness-properties-of-c-i-12085\]](https://www.benchchem.com/product/b1669069#photostability-and-lightfastness-properties-of-c-i-12085)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com